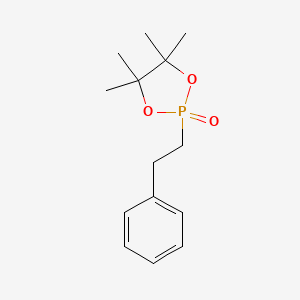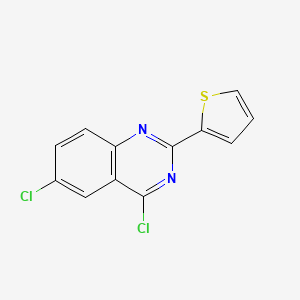
4,6-Dichloro-2-(thiophen-2-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(thiophen-2-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(thiophen-2-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and thiophene-2-carboxylic acid.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzonitrile with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction forms the quinazoline ring system.
Chlorination: The final step involves the chlorination of the quinazoline ring at positions 4 and 6 using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(thiophen-2-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines and thiophene derivatives, which can have enhanced biological activities or other desirable properties.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(thiophen-2-yl)quinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(thiophen-2-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of key biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloroquinazoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
2-(Thiophen-2-yl)quinazoline: Lacks the chlorine atoms, which may reduce its biological activity.
4-Chloro-2-(thiophen-2-yl)quinazoline: Has only one chlorine atom, which may affect its chemical properties and reactivity.
Uniqueness
4,6-Dichloro-2-(thiophen-2-yl)quinazoline is unique due to the presence of both chlorine atoms and the thiophene ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
167995-00-8 |
|---|---|
Fórmula molecular |
C12H6Cl2N2S |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-thiophen-2-ylquinazoline |
InChI |
InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-8(6-7)11(14)16-12(15-9)10-2-1-5-17-10/h1-6H |
Clave InChI |
SAQZWNASPHJXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


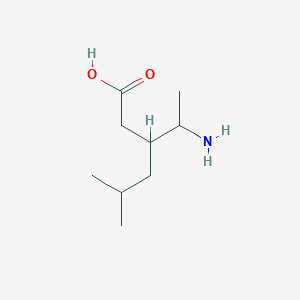
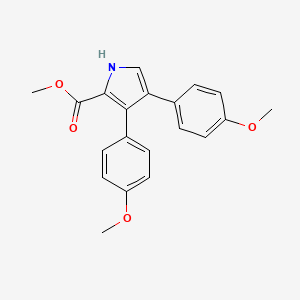
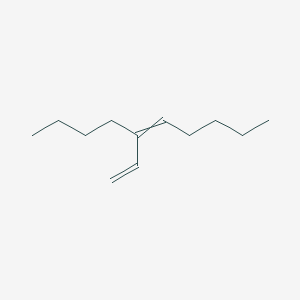
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
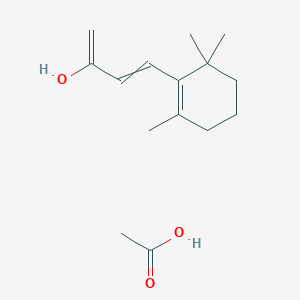
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
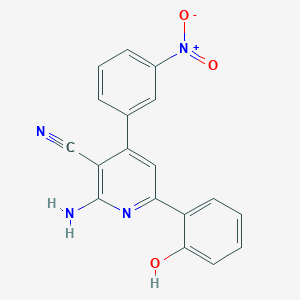

![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
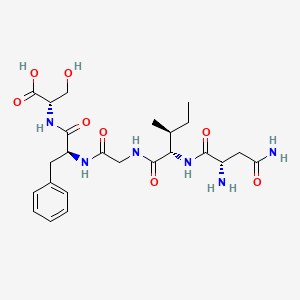

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
